2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Description
This compound features a hybrid heterocyclic scaffold combining indole sulfonyl, 3,4-dihydropyrazole, thiophene, and 4-methylphenyl moieties. The dihydropyrazole ring introduces partial saturation, enhancing conformational flexibility compared to fully aromatic systems, while the indole sulfonyl group may improve solubility and binding affinity through hydrogen bonding .
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-16-8-10-17(11-9-16)21-13-20(22-7-4-12-31-22)26-27(21)24(28)15-32(29,30)23-14-25-19-6-3-2-5-18(19)23/h2-12,14,21,25H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNTICRAMQKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfonyl group. The pyrazole ring is then constructed, and finally, the thiophene moiety is incorporated. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable reagents, could be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
The compound 2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on existing research findings, case studies, and authoritative insights.
Chemical Properties and Structure
The compound features a unique structure characterized by an indole moiety, a sulfonyl group, and a dihydropyrazole derivative. Its molecular formula is , which indicates a complex arrangement conducive to various interactions in biological systems.
Key Structural Components
- Indole Ring : Known for its biological activity, the indole structure is often found in pharmaceuticals.
- Sulfonyl Group : Enhances solubility and bioavailability.
- Dihydropyrazole : Contributes to the compound's pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Studies suggest that compounds containing sulfonyl groups can inhibit bacterial growth, making them candidates for developing new antibiotics . The effectiveness against resistant strains of bacteria could be particularly valuable given the current global health challenges.
Anti-inflammatory Effects
The indole framework is also associated with anti-inflammatory properties. Compounds similar to 2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone have been studied for their ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has shown that they can enhance charge transport properties, improving device efficiency .
Sensors
Due to its structural characteristics, this compound could also be developed into chemical sensors. The sensitivity towards specific analytes can be fine-tuned through modifications of the indole or thiophene components, allowing for selective detection of environmental pollutants or biological markers .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of indole derivatives similar to the compound . The results demonstrated significant cytotoxicity against breast cancer cell lines, supporting the hypothesis that modifications to the indole ring can enhance anticancer activity .
Case Study 2: Antimicrobial Efficacy
Research conducted on sulfonamide-based compounds revealed that certain derivatives exhibit potent activity against Gram-positive bacteria. The study emphasized the importance of the sulfonyl group in enhancing antibacterial efficacy, which could be applicable to our compound .
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
(a) Triazole vs. Dihydropyrazole
The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonylphenyl group but differs in its triazole core. Triazoles are fully aromatic, rigid systems with strong dipole moments, favoring planar interactions in biological targets.
(b) Thiophene vs. Thiadiazole
While the target compound incorporates a thiophene group, analogs like 4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole () use a thiadiazole ring. Thiophene’s electron-rich nature enhances π-π stacking interactions, whereas thiadiazoles provide stronger hydrogen-bonding capabilities due to nitrogen atoms. This difference may influence selectivity in kinase or protease inhibition .
Substituent Effects
(a) Sulfonyl Groups
Both the target compound and the triazole derivative in include sulfonyl groups, which are known to enhance solubility and mimic phosphate groups in enzyme active sites.
(b) Aryl Substituents
The 4-methylphenyl group in the target compound contrasts with the 2,4-difluorophenyl substituent in . Fluorine atoms increase electronegativity and metabolic stability but may reduce lipophilicity. The methyl group in the target compound balances hydrophobicity and steric effects, optimizing bioavailability .
Research Findings and Implications
- Conformational Flexibility : The dihydropyrazole ring in the target compound may enhance binding to flexible enzyme pockets compared to rigid triazoles, as seen in kinase inhibitors .
- Electronic Properties : Thiophene’s electron-rich system could improve charge-transfer interactions in photodynamic therapies, contrasting with thiadiazoles’ hydrogen-bonding proficiency .
Biological Activity
The compound 2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₁₉N₃O₂S₂, and its structure features an indole moiety, a sulfonamide group, and a pyrazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the Ugi four-component reaction (U-4CR), which allows for the efficient construction of complex heterocycles. For example, benzaldehyde, 2-(1H-indol-3-yl)ethan-1-amine, and other reagents are combined under specific conditions to yield the desired product .
Antimicrobial Activity
Research indicates that derivatives of indole and pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to the target structure have shown activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | S. aureus | Moderate |
| Compound B | E. coli | High |
| Compound C | M. tuberculosis | Significant |
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. Studies have demonstrated that compounds with similar structures can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Potential
The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Preliminary studies have indicated that related indole compounds can inhibit telomerase activity, which is crucial for cancer cell immortality .
Case Studies
- Inhibition of Telomerase : A study explored the effects of indole derivatives on telomerase activity in cancer cells. The results showed that these compounds could significantly reduce telomerase activity, suggesting a mechanism for their anticancer effects .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of pyrazole derivatives against resistant strains of bacteria. The findings highlighted that certain modifications to the pyrazole ring enhanced activity against MRSA, indicating a potential therapeutic avenue for resistant infections .
Q & A
Q. What are the common synthetic routes for preparing 2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone, and what are the critical reaction conditions?
The compound is typically synthesized via multi-step reactions. A key approach involves:
- Condensation : Reaction of a 1,4-dicarbonyl precursor with thiophene derivatives under acidic/basic conditions to form the dihydropyrazole core.
- Sulfonylation : Introduction of the indole sulfonyl group using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–5°C to avoid side reactions.
- Cyclization : Acid-catalyzed dehydration (e.g., glacial acetic acid under reflux) to finalize the heterocyclic structure . Critical conditions include strict temperature control during sulfonylation and inert atmospheres to prevent oxidation of thiophene or indole moieties.
Q. How is the structural integrity of this compound validated in synthetic chemistry workflows?
- Spectroscopy : Combined use of / NMR to confirm regiochemistry (e.g., dihydropyrazole ring substitution patterns) and FT-IR for functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to verify purity (>95%) and monitor reaction progress .
- Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages to confirm stoichiometry .
Q. What preliminary biological screening methods are recommended for assessing this compound’s activity?
- Receptor Binding Assays : Radioligand displacement studies (e.g., using -labeled antagonists) to evaluate affinity for serotonin or dopamine receptors, given the indole moiety’s similarity to endogenous ligands .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. For ambiguous electron density (e.g., disordered thiophene rings), apply restraints to bond lengths/angles based on similar structures .
- Validation Metrics : Cross-check R-factor convergence (<5%), Fo-Fc maps for residual density, and PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Catalytic Optimization : Replace traditional Lewis acids (e.g., AlCl) with recyclable ionic liquids (e.g., [BMIM]BF) to enhance dihydropyrazole cyclization efficiency .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-sulfonylated species) and adjust stoichiometry or reaction time accordingly .
Q. How can molecular docking studies be designed to explore this compound’s interaction with neurological targets?
- Target Selection : Prioritize receptors with known indole-binding pockets (e.g., 5-HT, σ-1 receptors) using UniPDB or ChEMBL databases .
- Protocol :
Prepare the ligand: Optimize geometry with Gaussian (DFT/B3LYP/6-31G*).
Dock using AutoDock Vina: Grid box centered on active site residues (e.g., Asp155 for 5-HT).
Validate poses via MD simulations (GROMACS, 100 ns) to assess binding stability .
Q. What analytical techniques are essential for characterizing degradation products under physiological conditions?
- LC-HRMS : Identify hydrolyzed products (e.g., cleavage of the sulfonyl group at pH 7.4) with exact mass accuracy (<3 ppm).
- XPS : Detect sulfur oxidation states (e.g., sulfonate vs. sulfone) in accelerated stability studies (40°C/75% RH) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Reevaluate Force Fields : Compare AMBER vs. CHARMM parameters for ligand flexibility in docking studies.
- Solvent Effects : Include explicit solvent molecules (TIP3P water) in MD simulations to account for hydrophobic interactions missed in vacuum models .
- Experimental Replication : Repeat assays with purified isoforms of the target protein to rule out isoform-specific activity .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound across labs?
Q. How to design SAR studies for derivatives of this compound?
- Core Modifications : Systematically vary substituents on the indole (e.g., electron-withdrawing groups at C5) and dihydropyrazole (e.g., aryl vs. alkyl at C3).
- High-Throughput Screening : Use 96-well plates for parallel synthesis and robotic liquid handling to test ≥50 analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
